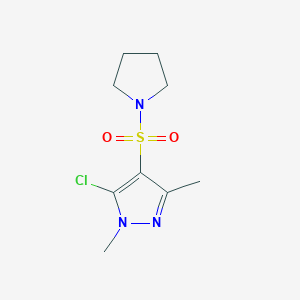
2-Chloro-4-fluoropyridine
Vue d'ensemble
Description
2-Chloro-4-fluoropyridine is a chemical compound with the empirical formula C5H3ClFN . It has a molecular weight of 131.54 .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoropyridine and similar compounds has been studied extensively. One method involves the reaction of pyridine with CsSO4F at room temperature, producing a mixture of products . Another approach involves a stereospecific, modular S N Ar method for introducing sulfonimidoyl functional groups into heterocyclic cores .Molecular Structure Analysis
Density Functional Theory calculations have been used to study the optimized structure parameters of 2-Chloro-4-fluoropyridine . The average bond distances of C–C and C–N of the molecule are 1.396 Å and 1.371 Å, respectively .Chemical Reactions Analysis
2-Chloro-4-fluoropyridine has been used in various chemical reactions. For instance, it has been used in the stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides .Physical And Chemical Properties Analysis
2-Chloro-4-fluoropyridine has a density of 1.3±0.1 g/cm3, a boiling point of 157.9±20.0 °C at 760 mmHg, and a vapor pressure of 3.5±0.3 mmHg at 25°C . It also has a molar refractivity of 29.2±0.3 cm3 .Applications De Recherche Scientifique
Pharmaceutical Synthesis
2-Chloro-4-fluoropyridine (CFP) is a valuable intermediate in the synthesis of biologically active compounds. It has been reported to be used in the synthesis of allosteric HIV-1 Integrase Inhibitor GSK3839919A, showcasing its importance in the development of antiviral drugs .
Organic Synthesis
CFP is also employed in the production of various active pharmaceutical ingredients (APIs), demonstrating its versatility in organic chemistry. Valliscor, for example, manufactures kilogram to commercial scale quantities of CFP for this purpose .
Electronics Industry
Valliscor also produces CFP for the electronics industry, indicating its utility beyond pharmaceuticals and organic synthesis .
Inhibitor Development
6-Hydroxy-2-chloro-4-fluoroquinolones have been synthesized from CFP by Baltz-Schiemann reaction as S-nitrosoglutathione reductase (GSNOR) inhibitors, which are important for therapeutic applications .
Synthesis of Fluorinated Pyridines
CFP is used in the synthesis of 4-fluorocytisine, a fluorinated pyridine derivative, which further underscores its role in creating complex organic molecules .
Intermediate for Antagonists
It serves as an intermediate in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors, highlighting its contribution to receptor-targeted drug development .
Chemical Research
Density Functional Theory calculations have been performed on CFP to understand its structure and properties, which is crucial for designing new compounds and materials .
Mécanisme D'action
Target of Action
2-Chloro-4-fluoropyridine is a fluorinated pyridine compound . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Chloro-4-fluoropyridine may interact with its targets in a unique manner due to the presence of the fluorine atom.
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological fields . For instance, F 18 substituted pyridines are used for local radiotherapy of cancer and other biologically active compounds .
Result of Action
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , suggesting that 2-Chloro-4-fluoropyridine may have unique effects at the molecular and cellular levels.
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Chloro-4-fluoropyridine are not mentioned in the retrieved papers, the field of fluorinated pyridines is of considerable interest. The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Propriétés
IUPAC Name |
2-chloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-3-4(7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSAQRJRWCZLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382299 | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34941-91-8 | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-chloro-4-fluoropyridine a useful reagent in organic synthesis?
A: 2-Chloro-4-fluoropyridine is a versatile building block due to the differing reactivity of the chlorine and fluorine substituents. The chlorine atom is more susceptible to nucleophilic aromatic substitution, allowing for the selective introduction of various nucleophiles at the 2-position. [, , ] For example, reacting 2-chloro-4-fluoropyridine with an alkoxide leads to the preferential displacement of the chlorine atom, forming a 2-alkoxy-4-fluoropyridine derivative. [] This selective reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Q2: Can you explain the reaction of 2-chloro-4-fluoropyridine with alkoxides in more detail, as described in the provided research?
A: The provided research paper [] describes the reaction of 2-chloro-4-fluoropyridine-N-oxide (a derivative of 2-chloro-4-fluoropyridine) with n-heptanolate anion in various solvents. This reaction specifically targets the chlorine atom, replacing it with the heptyloxy group to yield 2-heptyloxy-4-fluoropyridine-N-oxide. This compound was then further transformed into 4-heptyloxy-1-hydroxypyridine-2-thione, demonstrating the utility of this approach in synthesizing substituted pyridine-2-thiones. This methodology highlights the potential of 2-chloro-4-fluoropyridine and its derivatives as starting materials for building diverse chemical structures.
Q3: Are there any examples of 2-chloro-4-fluoropyridine being used to synthesize chiral ligands?
A: Yes, research has demonstrated the use of 2-chloro-4-fluoropyridine in synthesizing chiral ligands for asymmetric catalysis. In one study [], 2-chloro-4-fluoropyridine was reacted with a binaphthyl boronic acid derivative via a palladium-catalyzed Suzuki reaction. This reaction formed a chiral binaphthyl compound containing a 2-pyridyl group derived from 2-chloro-4-fluoropyridine. This compound acted as a chiral ligand in the asymmetric addition of phenylacetylene to aldehydes, showcasing the potential of using 2-chloro-4-fluoropyridine in developing novel catalytic systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)







![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)


